molecular formula C4Cl4N2 B189640 Perchloropyridazine CAS No. 20074-67-3

Perchloropyridazine

Cat. No.: B189640
CAS No.: 20074-67-3
M. Wt: 217.9 g/mol
InChI Key: XTKMAPVHLBPKPE-UHFFFAOYSA-N
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Description

Perchloropyridazine is a heterocyclic compound with the molecular formula C4Cl4N2. It is a derivative of pyridazine, where four chlorine atoms replace hydrogen atoms on the pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Perchloropyridazine can be synthesized through several methods. One common approach involves the chlorination of pyridazine. For instance, pyridazine can be treated with chlorine gas in the presence of a catalyst to yield tetrachloropyridazine. Another method involves the reaction of pyridazine with phosphorus pentachloride (PCl5) under controlled conditions .

Industrial Production Methods: In industrial settings, tetrachloropyridazine is typically produced using large-scale chlorination processes. These processes often involve the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) in the presence of a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete chlorination of the pyridazine ring .

Chemical Reactions Analysis

Types of Reactions: Perchloropyridazine undergoes various chemical reactions, including nucleophilic aromatic substitution, reduction, and cyclization reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include mono- and di-substituted pyridazines, as well as various fused heterocyclic compounds .

Scientific Research Applications

Perchloropyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrachloropyridazine and its derivatives often involves interaction with biological macromolecules. For instance, its antimicrobial activity is believed to result from the inhibition of essential enzymes in microbial cells. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Uniqueness: Perchloropyridazine is unique due to its high degree of chlorination, which imparts distinct reactivity patterns and makes it a versatile intermediate in organic synthesis. Its ability to undergo selective nucleophilic substitution reactions at specific positions on the ring is particularly noteworthy .

Properties

IUPAC Name

3,4,5,6-tetrachloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl4N2/c5-1-2(6)4(8)10-9-3(1)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKMAPVHLBPKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NN=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60290804
Record name tetrachloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20074-67-3
Record name Pyridazine, tetrachloro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71101
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tetrachloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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